Enantiomer-Specific Potency in Macrophage Inflammation: (-)-Dehydrodiconiferyl Alcohol Outperforms its (+)-Isomer and Other Neolignans in Suppressing iNOS Activity
A head-to-head comparison of six neolignans in LPS-stimulated RAW264.7 macrophages revealed that (-)-dehydrodiconiferyl alcohol (4) is the most potent inhibitor of inducible nitric oxide synthase (iNOS) activity and nitric oxide (NO) production [1]. This specific enantiomer was more effective than its (+)-dehydrodiconiferyl alcohol (2) counterpart and four other neolignans (simulanol enantiomers, (+)-dihydrodehydrodiconiferyl alcohol, and threo-buddlenol B) [1]. The superior potency of the (-)-enantiomer highlights a clear stereochemical requirement for maximal anti-inflammatory activity, directly impacting selection of the correct isomer for robust assay performance.
| Evidence Dimension | Inhibition of NO production and iNOS activity |
|---|---|
| Target Compound Data | Most potent inhibitory activity among 6 tested neolignans; effectively inhibited NO production, iNOS enzyme activity, and iNOS/COX-2 protein expression. |
| Comparator Or Baseline | (-)-Dehydrodiconiferyl alcohol (4) compared to (+)-dehydrodiconiferyl alcohol (2), (-)-simulanol (3), (+)-dihydrodehydrodiconiferyl alcohol (5), threo-buddlenol B (6), and (+)-simulanol (1) [1]. |
| Quantified Difference | (-)-Dehydrodiconiferyl alcohol (4) showed the most potent inhibitory activity among the six neolignans tested. |
| Conditions | LPS-stimulated RAW264.7 murine macrophage cells; measured NO production, iNOS enzyme activity, and iNOS/COX-2 protein expression. |
Why This Matters
This data directly informs procurement: selecting the correct stereoisomer ((-)-dehydrodiconiferyl alcohol) is essential for achieving maximal experimental effect in inflammation models, avoiding the weaker activity of the (+)-isomer.
- [1] Kim, K. H., et al. (2016). Dihydrobenzofuran Neolignans Isolated from Euonymus alatus Leaves and Twigs Attenuated Inflammatory Responses in the Activated RAW264.7 Macrophage Cells. Natural Product Sciences, 22(1), 53-59. View Source
